1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone
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Overview
Description
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone is an organic compound with a unique structure that includes a phosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone typically involves the reaction of 3,4-dimethylphenylphosphine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.
Scientific Research Applications
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phosphole ring structure allows it to participate in various chemical reactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3,4-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3,5-Dimethyl-1-phenyl-1H-imidazol-4-yl)ethanone
Uniqueness
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone is unique due to its phosphole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrazole or imidazole rings. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C14H15OP |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(3,4-dimethyl-1-phenylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C14H15OP/c1-10-9-16(13-7-5-4-6-8-13)14(11(10)2)12(3)15/h4-9H,1-3H3 |
InChI Key |
GJIQMUSFHZADCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(C(=C1C)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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